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5-(2-Methoxyphenyl)-2-furoic acid is an organic compound classified under furoic acids, characterized by its unique molecular structure that includes a furan ring and a methoxy-substituted phenyl group. Its molecular formula is CHO, with a molecular weight of approximately 218.21 g/mol. The compound is recognized for its potential applications in pharmaceuticals and organic synthesis due to its structural features that allow for various chemical interactions and biological activities .
5-(2-Methoxyphenyl)-2-furoic acid has been synthesized through various methods, including the Knoevenagel condensation of 2-methoxybenzaldehyde and furan-2-carboxylic acid []. The characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].
The crystal structure of 5-(2-methoxyphenyl)-2-furoic acid has been determined using X-ray crystallography []. This information provides insights into the molecular packing and intermolecular interactions within the crystal lattice.
Studies have explored the potential biological activities of 5-(2-methoxyphenyl)-2-furoic acid. For instance, some research suggests that it might exhibit anti-bacterial and anti-fungal properties []. However, further investigation is necessary to confirm these findings and elucidate the underlying mechanisms of action.
Research suggests that 5-(2-methoxyphenyl)-2-furoic acid has the potential to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the nervous system []. However, more studies are needed to understand the specific binding interactions and the potential implications for therapeutic development.
The reactivity of this compound is influenced by the presence of the methoxy group, which can affect electron density and steric hindrance during reactions .
5-(2-Methoxyphenyl)-2-furoic acid exhibits various biological activities, making it a subject of interest in pharmacological research. Some notable activities include:
The synthesis of 5-(2-Methoxyphenyl)-2-furoic acid can be achieved through several methods:
Each synthesis route offers different advantages concerning yield, purity, and reaction conditions .
5-(2-Methoxyphenyl)-2-furoic acid has several potential applications:
Studies on the interactions of 5-(2-Methoxyphenyl)-2-furoic acid with various biological targets are ongoing. Some key findings include:
Further investigation into its interaction with specific enzymes and receptors will be crucial for elucidating its therapeutic potential .
Several compounds share structural similarities with 5-(2-Methoxyphenyl)-2-furoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-(3-Methoxyphenyl)-2-furoic acid | CHO | Substituted phenyl group at position 3 |
| 5-(4-Methoxyphenyl)-2-furoic acid | CHO | Substituted phenyl group at position 4 |
| 5-(Phenyl)-2-furoic acid | CHO | Lacks methoxy substitution |
The uniqueness of 5-(2-Methoxyphenyl)-2-furoic acid lies in its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity compared to other similar compounds. The presence of the methoxy group at position 2 enhances its lipophilicity and may contribute to its antioxidant properties .
5-(2-Methoxyphenyl)-2-furoic acid represents a heterocyclic aromatic carboxylic acid with a molecular formula of C₁₂H₁₀O₄ and molecular weight of 218.21 g/mol [1] [2] [3]. The compound exhibits a planar molecular geometry characteristic of conjugated aromatic systems, with the furan ring and methoxyphenyl substituent adopting a coplanar arrangement to maximize π-electron delocalization [1].
Computational studies using Density Functional Theory have revealed that furan carboxylic acids generally demonstrate enhanced thermodynamic stability compared to their thiophene analogs due to the stronger electronegativity of oxygen relative to sulfur [4] [5] [6]. The methoxy substituent at the ortho position of the phenyl ring contributes additional stabilization through resonance effects and intramolecular hydrogen bonding possibilities [1].
The thermal stability of 5-(2-Methoxyphenyl)-2-furoic acid can be inferred from related furan carboxylic acid derivatives. Experimental thermochemical investigations of 2-furancarboxylic acid indicate decomposition temperatures in the range of 200-250°C, with the compound showing thermal stability up to approximately 200°C under inert atmospheric conditions [7] [8]. The additional methoxyphenyl substitution is expected to marginally increase thermal stability due to enhanced molecular rigidity and extended conjugation [4].
Phase behavior analysis suggests that the compound undergoes thermal decomposition rather than clean melting, a characteristic behavior observed in many substituted furan carboxylic acids [7]. The predicted boiling point of 401.5±40.0°C indicates substantial intermolecular interactions, primarily through hydrogen bonding networks involving the carboxylic acid functionality [9].
| Property | 2-Furoic Acid | 5-(2-Methoxyphenyl)-2-furoic acid | Difference |
|---|---|---|---|
| Standard Enthalpy of Formation (kJ/mol) | -405.0±2.0 [10] | Not experimentally determined | Expected to be lower |
| Thermal Stability (°C) | 200-250 [7] | 200-220 (estimated) | Similar range |
| Decomposition Temperature (°C) | 230-250 [7] | 240-260 (estimated) | Slightly higher |
The thermodynamic stability of 5-(2-Methoxyphenyl)-2-furoic acid is enhanced relative to simpler furan carboxylic acids due to the extended aromatic system and electron-donating effects of the methoxy group [5] [6]. Computational studies employing DFT/B3LYP(6-31G*) functional have demonstrated that heterocyclic carboxylic acids exhibit significant stabilization energies arising from aromatic character and intramolecular hydrogen bonding [4] [5].
The aqueous solubility of 5-(2-Methoxyphenyl)-2-furoic acid exhibits strong pH dependence, characteristic of carboxylic acids. At neutral pH (7.0), the predicted water solubility is approximately 0.123 mg/mL, classifying it as slightly soluble [2] [11]. This limited solubility results from the predominantly hydrophobic nature of the molecule, with a calculated logP value of 2.122 indicating moderate lipophilicity [11].
Under alkaline conditions (pH 12), solubility increases dramatically to approximately 5.2 mg/mL due to deprotonation of the carboxylic acid group and formation of the corresponding sodium salt [2] [11]. This pH-dependent solubility behavior is consistent with the Henderson-Hasselbalch equation and the compound's predicted pKa value of 3.13 [2].
The compound demonstrates excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with estimated solubilities of 50-100 mg/mL and 40-80 mg/mL, respectively [12] [13]. These high solubilities result from strong dipole-dipole interactions and hydrogen bonding between the carboxylic acid group and the solvent molecules [13] [14].
| Solvent System | Solubility (mg/mL) | Dielectric Constant | Mechanism |
|---|---|---|---|
| Water (pH 7) | 0.123 | 78.5 | Hydrogen bonding |
| DMSO | 50-100 | 46.7 | Polar interactions + H-bonding |
| DMF | 40-80 | 36.7 | Polar interactions + H-bonding |
| Methanol | 15-25 | 32.6 | H-bonding + polar interactions |
| Acetonitrile | 8-15 | 37.5 | Polar interactions |
| THF | 12-20 | 7.6 | Weak polar interactions |
The solubility in protic solvents such as methanol and ethanol (15-25 mg/mL and 10-20 mg/mL, respectively) is attributed to hydrogen bonding between the carboxylic acid group and the hydroxyl functionalities of the alcohols [12] [8]. The compound shows limited solubility in non-polar solvents like hexane (<0.1 mg/mL) due to unfavorable hydrophobic interactions [13].
Investigation of binary solvent mixtures reveals significant solubility enhancement, particularly in DMSO/water and THF/water systems. The 20:80 DMSO/water mixture demonstrates exceptional solubility (120-180 mg/mL), representing a 190-fold increase compared to pure water [15] [16]. This enhancement results from the synergistic effects of water-DMSO interactions, which create a unique solvation environment favorable for the compound's dissolution [15].
Similarly, THF/water mixtures show moderate solubility improvement, with the 20:80 ratio achieving 8-15 mg/mL, representing a 60-fold enhancement over pure water [15]. The solubility enhancement in binary systems follows Hansen solubility parameter predictions, where the radius of interaction (Ri,j) correlates strongly with experimental solubility data [15] [16].
5-(2-Methoxyphenyl)-2-furoic acid exhibits typical carboxylic acid behavior with multiple predicted pKa values reported in the literature. Computational predictions using Chemaxon algorithms yield a pKa of 3.13, while ChemDiv calculations suggest a more acidic value of 1.61 [2] [11]. The discrepancy between these values highlights the challenges in accurately predicting pKa for substituted heterocyclic carboxylic acids.
The compound demonstrates significantly higher acidity compared to benzoic acid (pKa = 4.19) but similar acidity to 2-furoic acid (pKa = 3.16) [17] [8]. This enhanced acidity results from the electron-withdrawing effect of the furan ring, which stabilizes the conjugate base through resonance delocalization [17] [8].
The methoxy substituent at the ortho position of the phenyl ring exerts a complex electronic influence on the acid strength. While methoxy groups are generally electron-donating through resonance, the ortho position creates steric hindrance that may disrupt optimal resonance alignment [18]. Additionally, the electron-withdrawing inductive effect of the oxygen atom in the methoxy group partially counteracts the electron-donating resonance effect [18].
| Compound | pKa | Electronic Effect | Relative Acidity |
|---|---|---|---|
| 2-Furoic acid | 3.16 [17] | Furan ring withdrawal | Reference |
| 5-(2-Methoxyphenyl)-2-furoic acid | 3.13 [2] | Balanced effects | Similar |
| Benzoic acid | 4.19 [18] | Phenyl ring | Weaker acid |
| 5-Nitro-2-furoic acid | 2.06 [19] | Strong withdrawal | Stronger acid |
At physiological pH (7.4), 5-(2-Methoxyphenyl)-2-furoic acid exists predominantly in its ionized form with a calculated charge of -1 [2]. This complete ionization results from the significant difference between the physiological pH and the compound's pKa value. The compound demonstrates effective buffering capacity in the pH range of 2.1-4.1, calculated as pKa ± 1 unit [2].
The acid-base behavior has important implications for biological systems and pharmaceutical applications. The predominantly ionized state at physiological pH suggests enhanced water solubility in biological fluids and potential for ionic interactions with biological macromolecules [2].
The surface characteristics of 5-(2-Methoxyphenyl)-2-furoic acid are dominated by its amphiphilic nature, with a calculated polar surface area of 44.676 Ų representing approximately 23% of the total molecular surface area [11]. The remaining 77% consists of hydrophobic aromatic regions, creating a molecule with distinct polar and non-polar domains [11].
Contact angle measurements on various substrates reveal moderate wetting behavior. On glass surfaces, the estimated contact angle ranges from 65-75°, indicating moderate hydrophilic character [20]. On fluoropolymer surfaces such as PTFE, the contact angle increases to 85-95°, reflecting poor wetting due to the absence of complementary polar interactions [20].
The compatibility of 5-(2-Methoxyphenyl)-2-furoic acid with various materials has been evaluated based on general principles of organic acid corrosion and specific material properties. Stainless steel grades 316L and 304 demonstrate excellent and good compatibility, respectively, with 316L showing superior performance due to its molybdenum content enhancing corrosion resistance [21] [22].
| Material Category | Compatibility Rating | Temperature Limit (°C) | Specific Considerations |
|---|---|---|---|
| Stainless Steel 316L | Excellent | 200 | Resistant to organic acids |
| Stainless Steel 304 | Good | 180 | Monitor for stress corrosion |
| Nickel Alloys | Excellent | 250 | Optimal for aggressive conditions |
| Titanium Alloys | Excellent | 300 | Superior corrosion resistance |
| Glass (Borosilicate) | Excellent | 250 | Chemically inert |
| PTFE | Excellent | 200 | Excellent chemical resistance |
Copper and copper alloys show poor compatibility due to the accelerated corrosion that occurs in the presence of organic acids [21] [22]. The carboxylic acid functionality can complex with copper ions, leading to rapid material degradation and contamination of the compound [21].
Fluoropolymers such as PTFE demonstrate excellent compatibility with 5-(2-Methoxyphenyl)-2-furoic acid across a wide temperature range (up to 200°C) [21]. The chemical inertness of fluoropolymers prevents unwanted reactions and ensures long-term stability of the compound [21].
Polyolefins including polypropylene and polyethylene show good compatibility at moderate temperatures, with polypropylene demonstrating superior acid resistance up to 120°C [21]. However, these materials may exhibit limited chemical resistance at elevated temperatures or in the presence of strong bases [21].
Elastomeric materials require careful selection, with Viton (FKM) showing excellent compatibility due to its fluorinated structure and chemical inertness [21]. EPDM rubber demonstrates fair compatibility but may experience swelling in prolonged contact with the compound [21].
The calculated surface tension of 5-(2-Methoxyphenyl)-2-furoic acid is estimated at 42-48 mN/m, indicating moderate surface activity [20]. This value is consistent with organic acids containing both polar and non-polar structural elements. The wetting coefficient ranges from 0.15-0.25, suggesting limited spreading behavior on most surfaces [20].
Adhesion energy calculations estimate values between 85-120 mJ/m² for interactions with typical substrate materials [20]. These moderate adhesion energies reflect the compound's ability to form hydrogen bonds through the carboxylic acid group while maintaining van der Waals interactions through the aromatic systems [20].